molecular formula C9H8O4 B1268867 3-Formylphenoxyacetic acid CAS No. 37748-09-7

3-Formylphenoxyacetic acid

Cat. No. B1268867
CAS RN: 37748-09-7
M. Wt: 180.16 g/mol
InChI Key: KHBBQMHTRDEPCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Formylphenoxyacetic acid and its derivatives involves several chemical reactions, highlighting the compound's versatility. For instance, a series of azomethine derivatives were synthesized from 2-formylphenoxyacetic acid, demonstrating the compound's utility in creating compounds with potential antibacterial activity (Iqbal et al., 2007). Additionally, a novel synthesis approach produced Hantzsch-type N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines, showcasing the compound's role in facilitating diverse chemical transformations (Cui et al., 2007).

Molecular Structure Analysis

The molecular structure of 3-Formylphenoxyacetic acid and its complexes has been extensively studied. The crystal structures of 2-formylphenoxyacetic acid and its cobalt(II) and zinc(II) complexes were determined, providing insights into the compound's coordination chemistry and stereochemistry (Kennard et al., 1985).

Chemical Reactions and Properties

3-Formylphenoxyacetic acid participates in various chemical reactions, leading to the synthesis of structurally diverse compounds. For example, its reaction with aromatic amines to form azomethine derivatives highlights its reactivity and potential for producing compounds with significant antibacterial properties (Iqbal et al., 2007).

Physical Properties Analysis

The physical properties of 3-Formylphenoxyacetic acid derivatives, such as crystal structure and photoluminescence, have been analyzed. Two novel europium compounds with phenoxyacetic acid exhibited strong luminescent emission intensity, indicating the compound's potential in materials science applications (Wang et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Formylphenoxyacetic acid, including its reactivity and the types of chemical transformations it can undergo, have been explored. Its ability to form azomethine derivatives and participate in the synthesis of 1,4-dihydropyridines underlines its versatile chemical behavior (Iqbal et al., 2007); (Cui et al., 2007).

Scientific Research Applications

  • Food Preservation : Phenolic compounds are well known for their health benefits related to antioxidant activity. In addition, this kind of compounds can be extracted from natural sources, such as olives, grapes, fruits, vegetables, rice, spices, herbs, tea and algae, among others. These properties allow phenolic compounds to be suitable for numerous food preservation applications. Therefore, different kinds of products can be fortified with phenolic compounds to extend the shelf life of some foods, to turn them into functional food or to incorporate them in food packaging.

  • Phenoxy Acetamide and Its Derivatives : Phenoxy acetamide and its derivatives have been studied for their potential therapeutic applications. These compounds have shown promising pharmacological activities, making them interesting candidates for drug development .

  • Benzofuran Derivatives : Benzofuran derivatives are a class of compounds that are ubiquitous in nature. They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These substances are potential natural drug lead compounds .

  • Formic Acid Electro-Oxidation : Formic acid is a key compound in direct formic acid fuel cells (DFAFCs). The electro-oxidation of formic acid is a crucial process in these energy devices .

  • Polyglycolic Acid (PGA) : PGA is an essential biopolymer due to its thermal and mechanical properties and biodegradability, which provide utility for medical applications and renewable industry .

Safety And Hazards

The safety data sheet for 3-Formylphenoxyacetic acid suggests that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . In case of exposure, it is recommended to move to fresh air, rinse with water, and consult a physician .

properties

IUPAC Name

2-(3-formylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBBQMHTRDEPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345104
Record name 3-Formylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylphenoxyacetic acid

CAS RN

37748-09-7
Record name 3-Formylphenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-formylphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

ethyl 2-(3-formylphenoxy)acetate (47)/(1 eq) was taken in MeOH and cooled to 0° C. when NaOH (2 eq) solution was added drop wise. After completion of addition the reaction mixture was stirred at rt for 30 min. The reaction mixture was cooled to rt and acidified with dil HCl to attain pH 3 when a precipitate appeared which was filtered and washed well with water and dried well to yield a white solid (49%). NMR: δ 4.754 (s, 1H), 7.23-7.27 (m, 1H), 7.349 (s, 1H), 7.449 (d, J=4.8 Hz, 2H), 9.938 (s, 1H), 13.07 (s, 1H).
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Synthesis routes and methods II

Procedure details

A solution of 3-hydroxybenzaldehyde and 0.3 mol of chloroacetic acid in 300 ml of 2N sodium hydroxide was refluxed for 6 hours. After cooling, the solution was acidified with hydrochloric acid and the precipitate was filtered off and crystallized from ethyl acetate/petroleum ether 60-80.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Richard, KM Jeremy - Journal of the Chemical Society, Chemical …, 1993 - pubs.rsc.org
… Esterification of the hydroxy groups of 4 with 3-formylphenoxyacetic acid followed by cyclocondensation with pyrrole under Lindsey conditions,* metallation and removal of the …
Number of citations: 52 pubs.rsc.org
JM Knego - 1974 - search.proquest.com
Information handling and control are of critical importance in chemistry and chemical technology. The state of chemical nomen clature and an ever-expanding volume of chemical …
Number of citations: 2 search.proquest.com
H Miyazaki, T Ogiku, H Sai, Y Moritani… - Chemical and …, 2009 - jstage.jst.go.jp
… A solution of NaOH (260mg, 6.5mmol) in water (1ml) was added to a suspension of 30 (145 mg, 0.6 mmol) and 3-formylphenoxyacetic acid tertbutyl ester (118 mg, 0.5 mmol) in MeOH (…
Number of citations: 25 www.jstage.jst.go.jp

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